molecular formula C18H14FNO3S2 B2666461 2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1421497-13-3

2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No. B2666461
CAS RN: 1421497-13-3
M. Wt: 375.43
InChI Key: ADDSUXADSHDYCO-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies for cancer treatment.

Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptors

The compound 2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide has been explored in the development of radioligands for peripheral benzodiazepine receptors (PBR). Studies have synthesized and evaluated analogs such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, which demonstrated significant binding affinity for PBR. These ligands have potential applications in neuroimaging and the study of brain diseases (Zhang et al., 2003).

Crystal Structure and Optical Properties

Another area of research has focused on the crystal structure and optical properties of related derivatives. For example, a study on orcinolic derivatives revealed insights into their planarity conformation, hydrogen bonding interactions, and absorption bands. These findings are essential for understanding the compound's behavior and potential applications in material science (Wannalerse et al., 2022).

Synthesis and Characterization of Related Compounds

Research has also been conducted on the synthesis and characterization of similar acetamide compounds. These studies provide valuable information on the chemical structures and properties of these novel compounds, contributing to the broader understanding of their potential applications (Yang Man-li, 2008).

Photoreactions in Different Solvents

The photoreactions of related compounds in different solvents have been studied, offering insights into their stability and behavior under various conditions. Such research is crucial for developing pharmaceuticals and understanding the environmental impact of these compounds (Watanabe et al., 2015).

Anti-Inflammatory Activity

Some derivatives of similar acetamides have been synthesized and assessed for their anti-inflammatory activity. This research is significant for the development of new therapeutic agents (Sunder & Maleraju, 2013).

Chemosensory Applications

The compound and its derivatives have been examined for their potential use in chemosensory applications. For instance, studies have developed fluoroionophores from derivatives, highlighting their ability to interact with metal cations, which could be useful in detecting metal ions in various environments (Hong et al., 2012).

Exploration of Antimicrobial Properties

The antimicrobial properties of thiophene derivatives have also been a subject of interest. These studies contribute to the search for new antimicrobial agents and the understanding of their mechanism of action (Wardkhan et al., 2008).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S2/c19-13-4-1-2-5-14(13)23-11-17(21)20-10-12-7-8-16(25-12)18(22)15-6-3-9-24-15/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDSUXADSHDYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

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